3-(Benzenesulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

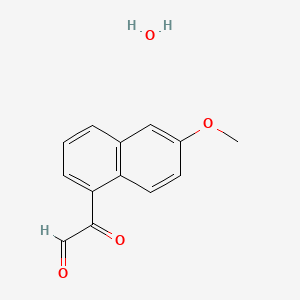

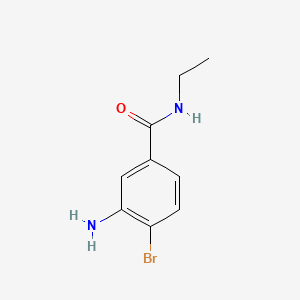

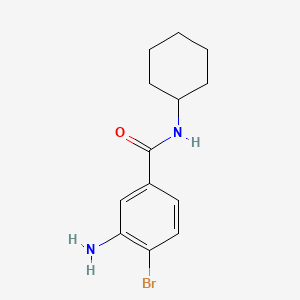

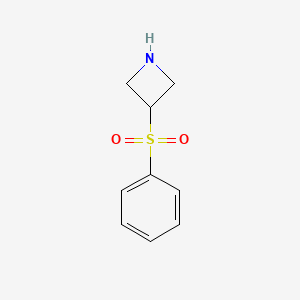

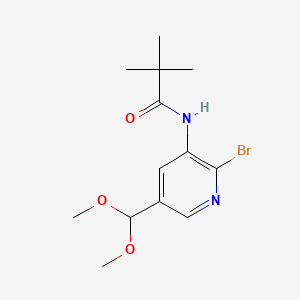

3-(Benzenesulfonyl)azetidine is a chemical compound with the molecular formula C9H11NO2S . It has a molecular weight of 233.72 . The IUPAC name for this compound is 3-(phenylsulfonyl)azetidine hydrochloride .

Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H12ClNO2S . The InChI code for this compound is 1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H .Chemical Reactions Analysis

Azetidines can be synthesized via aza Paternò–Büchi reactions . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . This method is considered one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications

Synthesis and Chemical Reactivity

3-(Benzenesulfonyl)azetidine is a core structure in synthetic chemistry, offering versatile reactivity for constructing complex molecules. The coupling of azetidine-substituted alkenes with azidobenzoic and azidobenzenesulfonic acid provides a pathway to synthesize pyrrolobenzodiazepines and azetidino-benzodiazepines, showcasing the molecule's potential in constructing antitumor antibiotics (Hemming et al., 2014). Additionally, the synthesis of 3,3-diarylazetidines via a calcium(II)-catalyzed Friedel-Crafts reaction demonstrates its utility in drug discovery, highlighting the importance of the N-Cbz group in stabilizing intermediates (Denis et al., 2018).

Ring Expansion and Drug Design

Functionalized azetidines and their derivatives play a crucial role in drug design. Ring-expansion reactions of epoxy amides and enamides, leading to functionalized azetidines, exemplify the strategic use of this compound in synthesizing motifs for potential pharmacological applications (Suraj & Swamy, 2022). The bioactivity of benzenesulfonyl hydrazones, related to benzenesulfonyl azetidine derivatives, underlines the compound's relevance in medicinal chemistry for its antibacterial, anticancer, and antidepressant properties (Łukasz Popiołek, 2021).

Antimicrobial Applications

The antimicrobial potential of azetidine derivatives is significant, with azetidine-2-one derivatives displaying activity against various bacterial strains. The synthesis and evaluation of azetidine-2-one derivatives have documented their utility in combating bacterial infections (Ramachandran et al., 2022). Moreover, spiro indolothiazolidinone, oxazolidinone, and azetidene derivatives of benzenesulfonyl chloride have shown promising antibacterial activities, suggesting the potential for new antimicrobial agents (Deokar et al., 2012).

Pharmacological Interest

Azetidines, including this compound derivatives, hold pharmacological interest for their diverse biological activities. These compounds have been explored for anticancer, antibacterial, antimicrobial, and anti-inflammatory applications, among others, indicating their broad therapeutic potential (Parmar et al., 2021).

Mechanism of Action

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidines have been used as motifs in drug discovery, polymerization, and as chiral templates .

The most typical strategy to synthesize 3-substituted azetidines, by the corresponding organometallic intermediates, is the cross-coupling through the use of palladium catalysts and phosphine ligands, starting from the corresponding 3-iodo-azetidine .

properties

IUPAC Name |

3-(benzenesulfonyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKRJACOZVLRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704850 |

Source

|

| Record name | 3-(Benzenesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206970-11-7 |

Source

|

| Record name | 3-(Benzenesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)